3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The introduction of the thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, which is substituted with benzyl, phenyl, and a 2,5-dimethylbenzylthio group.Chemical Reactions Analysis
The literature data analysis shows that compounds with similar structures possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Scientific Research Applications
Antitumor Activity
- Compounds structurally related to 3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have shown potent antitumor activity against various cancer cell lines, such as liver and breast cancer cells. This suggests their potential as candidates for developing new anticancer drugs (Edrees & Farghaly, 2017).
Anti-HIV Activity
- Derivatives of this compound, specifically those with substitutions at the pyrimidine ring, have demonstrated virus-inhibiting properties against the human immunodeficiency virus (HIV), highlighting their potential in antiviral therapy (Novikov et al., 2004).
Chemical Synthesis and Modification
- Research has focused on the synthesis of various derivatives of this compound, indicating a broad interest in exploring its chemical properties and potential applications in drug development (Elmuradov et al., 2011).
Antimicrobial Activity
- Some derivatives have shown promising antimicrobial activities, suggesting their use in combating bacterial and fungal infections (Maddila et al., 2016).
Dual Inhibitors in Cancer Treatment
- There is research into the development of dual inhibitors targeting both dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial enzymes in cancer cell growth. These studies suggest that derivatives of this compound could be effective in this role (Gangjee et al., 2000).
Antioxidant Properties
- Investigations into the antioxidant properties of related pyrimidine derivatives have been conducted, indicating potential applications in combating oxidative stress-related diseases (Akbas et al., 2018).
properties
IUPAC Name |
3-benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS/c1-19-13-14-20(2)23(15-19)18-33-28-30-25-24(22-11-7-4-8-12-22)16-29-26(25)27(32)31(28)17-21-9-5-3-6-10-21/h3-16,29H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRHQWWGQMEJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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